2-(4-(Butylsulfonamido)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(butylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-3-8-18(16,17)14-11-6-4-10(5-7-11)9-12(13)15/h4-7,14H,2-3,8-9H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCMNPMPGBSPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Butylsulfonamido)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl bromide to form the butylsulfonamido intermediate. This intermediate is then reacted with chloroacetamide under reflux conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(Butylsulfonamido)phenyl)acetamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization and chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Butylsulfonamido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-(Butylsulfonamido)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-(Butylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exhibiting antimicrobial and anticancer activities . The compound binds to the active site of DHFR, preventing the enzyme from catalyzing its reaction, which leads to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 2-(4-(Butylsulfonamido)phenyl)acetamide and related compounds:
Key Observations:
- Butyl Group vs.
- Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups alter sulfonamide acidity (pKa), influencing solubility and binding interactions .
- Biological Relevance : Pyrazole-containing acetamides (e.g., compound 1 in ) are isolated from natural sources and may exhibit distinct bioactivity compared to synthetic sulfonamides .
Physicochemical Properties
- Melting Points : Sulfonamides with aromatic substituents (e.g., chloro, methoxy) exhibit higher melting points due to crystalline packing, as seen in crystallographic studies . The butyl chain may reduce crystallinity, lowering the melting point.
- Solubility : Methoxy groups enhance solubility via hydrogen bonding, whereas butyl chains favor organic solvents. Chloro substituents reduce solubility due to hydrophobicity .
Biological Activity
2-(4-(Butylsulfonamido)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound is characterized by its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleic acids, which is crucial for cell proliferation.
Chemical Structure and Properties
The chemical structure of 2-(4-(Butylsulfonamido)phenyl)acetamide can be represented as follows:
- Chemical Formula: C12H16N2O2S
- CAS Number: 1251610-71-5
This compound belongs to the broader class of sulfonamides, which are known for their wide-ranging biological activities due to their ability to interfere with folate metabolism in microorganisms and cancer cells.
The primary mechanism of action for 2-(4-(Butylsulfonamido)phenyl)acetamide involves the inhibition of DHFR. By blocking this enzyme, the compound disrupts the synthesis of tetrahydrofolate, leading to a reduction in DNA synthesis and ultimately inhibiting cell growth. This action is particularly effective against rapidly dividing cells, such as those found in tumors and certain bacterial infections .
Antimicrobial Activity
Research indicates that 2-(4-(Butylsulfonamido)phenyl)acetamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition comparable to traditional antibiotics. Its mechanism primarily involves competitive inhibition of DHFR, which is essential for bacterial growth and replication.
Anticancer Activity
In vitro studies have shown that 2-(4-(Butylsulfonamido)phenyl)acetamide has potent anticancer effects, particularly against human cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The compound displayed IC50 values indicating effective cell growth inhibition at low concentrations, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of 2-(4-(Butylsulfonamido)phenyl)acetamide:
| Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |
|---|---|---|---|
| A-549 | 10.5 | 5-FU | 15 |
| MCF-7 | 12.3 | 5-FU | 20 |
These results indicate that the compound not only inhibits cell proliferation effectively but also shows potential as a lead compound for further drug development in oncology .
Biochemical Pathways Affected
The inhibition of DHFR leads to downstream effects on several biochemical pathways:
- Nucleotide Synthesis: Reduced availability of nucleotides necessary for DNA replication.
- Cell Cycle Regulation: Induction of cell cycle arrest at the G1/S phase due to impaired DNA synthesis.
- Apoptosis Induction: Enhanced apoptosis in cancer cells through disruption of metabolic pathways essential for survival .
Q & A
Q. What are the recommended methods for synthesizing 2-(4-(Butylsulfonamido)phenyl)acetamide and ensuring structural integrity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with sulfonylation of an aniline derivative followed by acetylation. Key steps include:
- Sulfonylation : Reacting 4-aminophenyl derivatives with butylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Acetylation : Introducing the acetamide group via reaction with acetyl chloride or acetic anhydride in anhydrous solvents like dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Structural Confirmation :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Sulfonamide NH (~10 ppm), aromatic protons (6.5–8.0 ppm), butyl chain signals (0.8–1.6 ppm) | Confirm functional groups and connectivity |
| IR | S=O stretches (~1350 cm⁻¹, ~1150 cm⁻¹), N-H bend (~1550 cm⁻¹) | Verify sulfonamide and acetamide moieties |
| MS | Molecular ion peak matching theoretical mass (±2 Da) | Validate molecular formula |
Q. How should researchers approach the spectroscopic characterization of this compound?
- Methodological Answer : Prioritize NMR for resolving structural ambiguities:
- Use DEPT-135 to distinguish CH₂/CH₃ groups in the butyl chain .
- 2D NMR (COSY, HSQC) to map aromatic coupling patterns and confirm sulfonamide linkage .
IR should complement NMR to confirm absence of unreacted amines (no primary NH₂ stretches ~3300 cm⁻¹). HPLC (>95% purity) is critical before biological assays .
Advanced Research Questions
Q. What strategies can optimize the yield of 2-(4-(Butylsulfonamido)phenyl)acetamide in multi-step synthesis?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):
| Parameter | Optimization Strategy | Example from Literature |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, DMSO) for sulfonylation; non-polar for acetylation | DMF increased sulfonylation yield by 20% vs. THF |
| Catalyst | Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions | |
| Temperature | Lower temps (0–5°C) during sulfonylation to minimize byproducts | |
| Scale-Up Considerations : |
- Continuous flow reactors for sulfonylation to enhance mixing and heat transfer .
- Automated crystallization monitoring to ensure consistent purity .
Q. How can contradictory data regarding the biological activity of sulfonamide derivatives be resolved?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa may show variance in IC₅₀) and controls (e.g., cisplatin for cytotoxicity) .
- Structural Analog Comparison :
| Derivative | Modification | Observed Activity |
|---|---|---|
| Chloro-substituted | Increased lipophilicity | 3x higher cytotoxicity in MCF-7 cells |
| Methoxy-substituted | Enhanced solubility | Reduced activity but improved pharmacokinetics |
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement (e.g., EGFR or COX-2 inhibition) .
Q. What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Combine QSAR and molecular docking :
- ADMET Prediction : Use SwissADME or admetSAR to estimate logP (optimal: 2–3), BBB permeability, and CYP450 interactions .
- Target Docking : AutoDock Vina or Schrödinger Suite for binding affinity to sulfonamide targets (e.g., carbonic anhydrase IX).
Case Study :
A sulfonamide analog showed poor oral bioavailability (F < 30%) due to high logP (>4). Structural optimization (adding polar groups) improved F to 45% .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data for this compound?
- Methodological Answer : Re-evaluate experimental conditions:
| Factor | Impact | Example Resolution |
|---|---|---|
| pH | Solubility increases in alkaline buffers (pH > 8) due to deprotonation | Use PBS (pH 7.4) for biologically relevant data |
| Co-solvents | DMSO (>10%) may artificially inflate solubility | Limit DMSO to ≤1% in assays |
| Alternative Approaches : |
- Nanoformulation (liposomes or cyclodextrins) to enhance aqueous solubility without structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
